

Grepaflloxacin Hydrochloride: A Technical Guide to its Antibacterial Spectrum

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Compound of Interest

Compound Name: Grepaflloxacin Hydrochloride

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This technical guide provides an in-depth overview of the antibacterial spectrum of **grepaflloxacin hydrochloride**, a fluoroquinolone antibiotic. The document focuses on its in vitro activity against a range of clinically relevant bacteria, details the experimental protocols used to determine its efficacy, and illustrates its mechanism of action. Due to its withdrawal from the market, this information is intended for research and historical reference purposes.

Introduction

Grepaflloxacin is a broad-spectrum fluoroquinolone antibiotic that was developed for the treatment of various bacterial infections.[1] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair, leading to bacterial cell death.[2] Grepaflloxacin demonstrated potent activity against a wide array of Gram-positive, Gram-negative, and atypical respiratory pathogens.[1][2]

Antibacterial Spectrum: In Vitro Activity

The in vitro activity of grepaflloxacin has been evaluated against a multitude of bacterial isolates. The following tables summarize the minimum inhibitory concentration (MIC) values required to inhibit 50% (MIC50) and 90% (MIC90) of tested strains. This data is compiled from various studies and presented for comparative analysis.

Gram-Positive Aerobes

Grepafloxacin exhibited notable activity against many Gram-positive bacteria, including key respiratory pathogens.[3]

Organism	No. of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)	995	0.12	0.25
Streptococcus pneumoniae (Penicillin-susceptible)	-	-	0.25[4]
Streptococcus pneumoniae (Penicillin-resistant)	-	-	0.25[4]
Beta-hemolytic streptococci	-	-	0.25[4]

Gram-Negative Aerobes

The activity of grepafloxacin against Gram-negative bacteria was comparable to other fluoroquinolones of its time.[4]

Organism	No. of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)
Haemophilus influenzae	-	0.015	0.03[4]
Moraxella catarrhalis	-	0.015	0.03[4]
Escherichia coli	-	0.03	0.03-2[4]
Klebsiella pneumoniae	-	0.06	0.03-2[4]
Enterobacter cloacae	-	0.06	0.03-2[4]
Pseudomonas aeruginosa (Ciprofloxacin-susceptible)	-	1	2[4]
Pseudomonas aeruginosa (Ciprofloxacin-resistant)	-	>8	>8[4]
Legionella spp.	-	-	0.5[4]

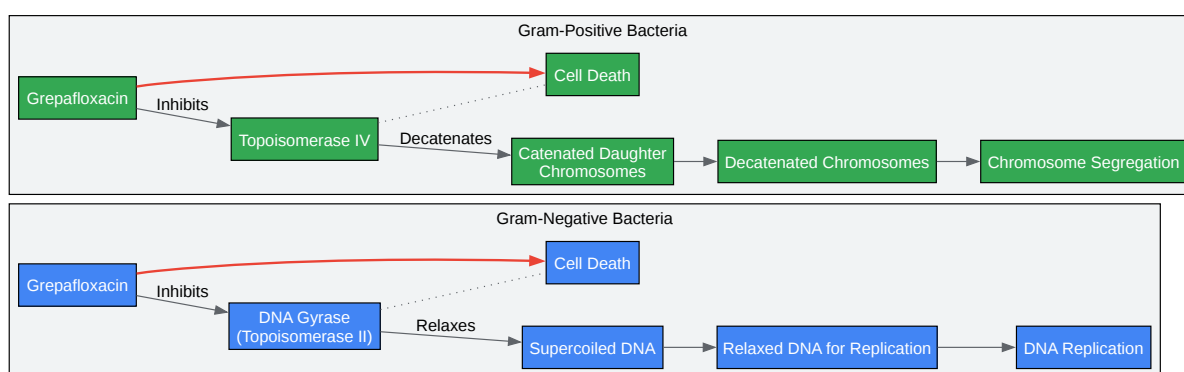
Anaerobic Bacteria

Grepafloxacin demonstrated moderate activity against a selection of anaerobic organisms.

Organism	No. of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)
Bacteroides fragilis group	-	2	8
Peptostreptococcus spp.	-	0.25	2

Mechanism of Action

Grepafloxacin, like other fluoroquinolones, targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[2]



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Mechanism of Action of Grepafloxacin.

Experimental Protocols

The determination of the in vitro antibacterial activity of grepafloxacin, specifically the MIC values, was predominantly conducted using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[4]

Agar Dilution Method (CLSI M07)

The agar dilution method is a reference standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

1. Preparation of Antimicrobial Stock Solution:

- A stock solution of **grepafloxacin hydrochloride** is prepared at a high concentration (e.g., 1000 µg/mL) in a suitable solvent.
- The stock solution is sterilized by membrane filtration.

2. Preparation of Agar Plates with Antimicrobial Agent:

- A series of twofold dilutions of the grepafloxacin stock solution are prepared.
- Each dilution is added to molten Mueller-Hinton agar at a temperature of 45-50°C to achieve the desired final concentrations.
- The agar is then poured into sterile petri dishes and allowed to solidify.
- A growth control plate containing no antimicrobial agent is also prepared.

3. Inoculum Preparation:

- Bacterial isolates to be tested are grown on a suitable agar medium to obtain isolated colonies.
- A suspension of the bacterial culture is prepared in a sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- This suspension is further diluted to achieve a final inoculum concentration that will deliver approximately 10^4 colony-forming units (CFU) per spot on the agar plate.

4. Inoculation of Agar Plates:

- The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint inoculator.
- Each spot delivers a standardized volume of the bacterial suspension.

5. Incubation:

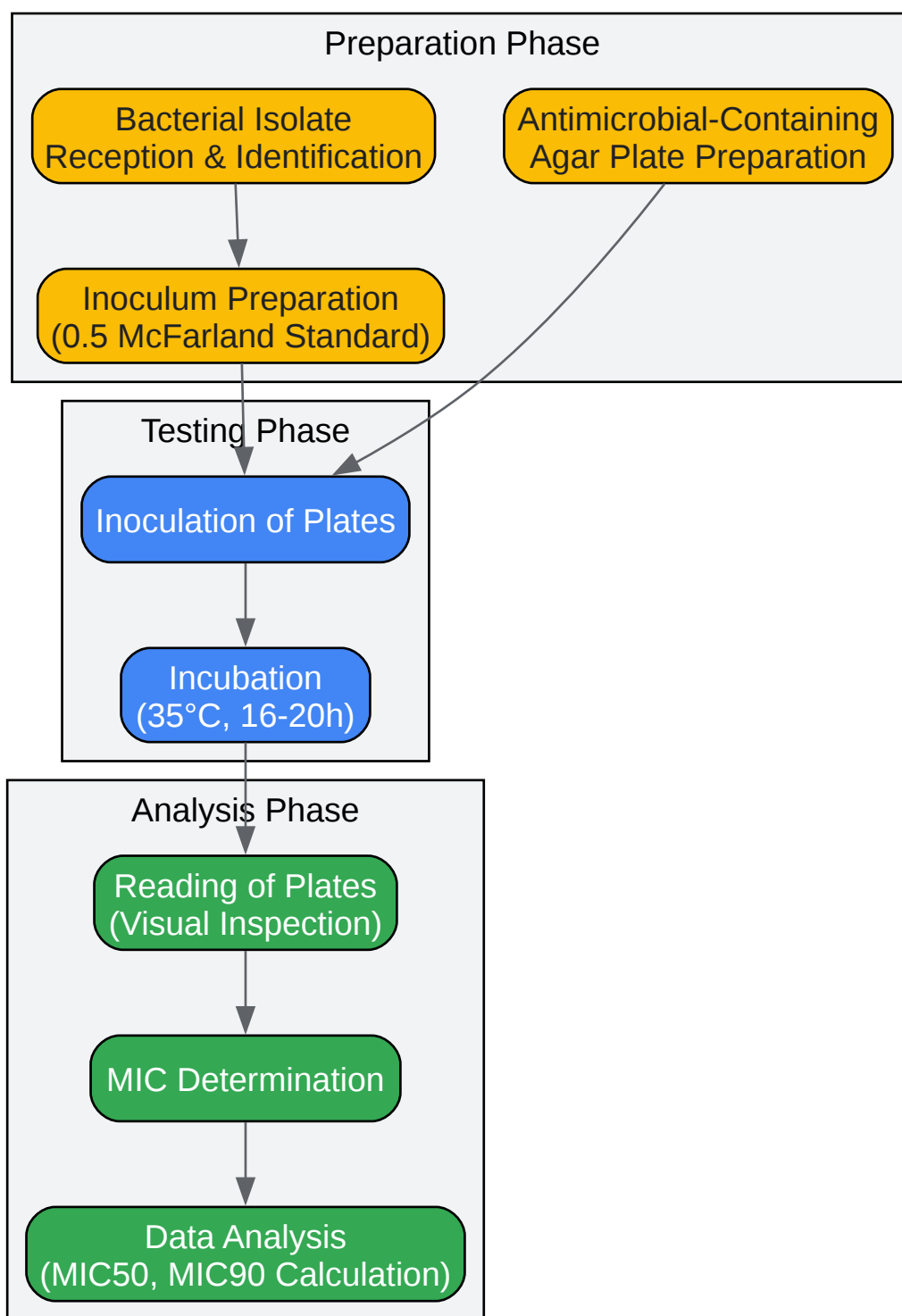
- The inoculated plates are incubated at 35°C for 16-20 hours in an aerobic atmosphere. For anaerobic bacteria, incubation is performed under anaerobic conditions for 48 hours.

6. Interpretation of Results:

- The MIC is defined as the lowest concentration of grepafloxacin that completely inhibits the visible growth of the organism. A faint haze or a single colony is disregarded.

Experimental Workflow

The general workflow for determining the antibacterial spectrum of a compound like grepafloxacin follows a standardized procedure to ensure reproducibility and accuracy of the results.



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Antimicrobial Susceptibility Testing Workflow.

Clinical Breakpoints

Clinical breakpoints are used to categorize microorganisms as susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints are established by regulatory bodies like the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Due to the withdrawal of grepafloxacin from the market, the historical clinical breakpoints are not actively maintained in current CLSI or EUCAST guidelines.[6][7] For research and historical context, it is recommended to consult archived versions of these standards or relevant publications from the late 1990s and early 2000s.

Conclusion

Grepafloxacin hydrochloride demonstrated a broad spectrum of in vitro antibacterial activity against a variety of Gram-positive and Gram-negative pathogens, as well as some anaerobic bacteria. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, is characteristic of the fluoroquinolone class. The data presented in this guide, obtained through standardized experimental protocols, provide a comprehensive overview of the antibacterial profile of grepafloxacin for scientific and research purposes.

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- To cite this document: BenchChem. [Grepafloxacin Hydrochloride: A Technical Guide to its Antibacterial Spectrum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068773#grepafloxacin-hydrochloride-antibacterial-spectrum]

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